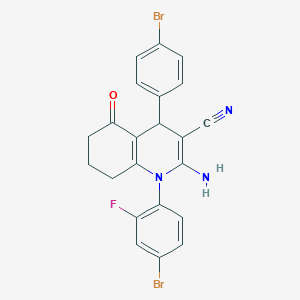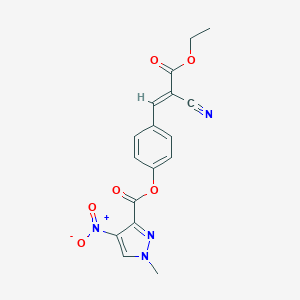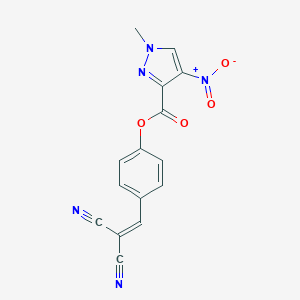
2-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorofluorophenyl Group: This step may involve halogenation reactions using reagents like chlorine and fluorine sources.
Cyclization to Form the Quinazolinone Core: This step often involves the condensation of an anthranilic acid derivative with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the quinazolinone core, often using hydrogenation catalysts like palladium on carbon.
Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to partially or fully hydrogenated products.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biochemical pathways.
相似化合物的比较
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Lacks the chlorofluorophenyl group, which may affect its biological activity.
3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Lacks the benzodioxole moiety, which may influence its chemical reactivity.
Uniqueness
The presence of both the benzodioxole and chlorofluorophenyl groups in 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE makes it unique and potentially more versatile in its applications compared to similar compounds.
属性
分子式 |
C21H14ClFN2O3 |
|---|---|
分子量 |
396.8g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H14ClFN2O3/c22-15-10-13(6-7-16(15)23)25-20(12-5-8-18-19(9-12)28-11-27-18)24-17-4-2-1-3-14(17)21(25)26/h1-10,20,24H,11H2 |
InChI 键 |
WQSWPHVLVDFDLD-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)F)Cl |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B388523.png)

![(2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B388525.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B388528.png)

![Ethyl 2-({[3-bromo-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B388534.png)
![ETHYL 2-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B388536.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388540.png)
![ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388541.png)
![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B388543.png)
![ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388544.png)
![ethyl (2Z)-2-[(2-methoxynaphthalen-1-yl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388545.png)
